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molecular formula C14H12O3 B047535 3-(Benzyloxy)benzoic acid CAS No. 69026-14-8

3-(Benzyloxy)benzoic acid

Cat. No. B047535
M. Wt: 228.24 g/mol
InChI Key: CISXCTKEQYOZAM-UHFFFAOYSA-N
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Patent
US06300344B1

Procedure details

A solution of methyl 3-benzyloxybenzoate (38.0 g) and 5N NaOH solution (207 ml) in 1,2-dimethoxyethane (207 ml) was stirred at room temperature for 3 hours 30 minutes and at 100° C. for 1 hour 20 minutes. The reaction mixture was cooled with ice water, mixed with 6N HCl (1.1 mole), and extracted with diethyl ether. The extract was washed with brine, dried over MgSO4, and evaporated in vacuo to afford 3-benzyloxybenzoic acid (34.96 g) as a colorless powder.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
207 mL
Type
reactant
Reaction Step One
Quantity
207 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14]C)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>COCCOC>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([OH:14])=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
207 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
207 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.1 mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 34.96 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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